molecular formula C21H16BrNO4 B2422607 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate CAS No. 403830-30-8

4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate

Cat. No.: B2422607
CAS No.: 403830-30-8
M. Wt: 426.266
InChI Key: VRBQIFYPUQPNBP-OEAKJJBVSA-N
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Description

4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate: is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, an iminomethyl linkage, and a methoxyphenyl group, all connected to a phenyl carbonate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate typically involves multi-step organic reactions. One common method is the condensation of 4-bromoaniline with 2-methoxybenzaldehyde to form the imine intermediate. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products:

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Conversion of imine to amine.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies and drug development. It can be used in the design of enzyme inhibitors or as a probe in molecular biology research.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the iminomethyl linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Uniqueness: 4-[(1E)-[(4-bromophenyl)imino]methyl]-2-methoxyphenyl phenyl carbonate is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of the iminomethyl linkage and methoxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

[4-[(4-bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4/c1-25-20-13-15(14-23-17-10-8-16(22)9-11-17)7-12-19(20)27-21(24)26-18-5-3-2-4-6-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBQIFYPUQPNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)Br)OC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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